molecular formula Cl3Si2 B14717125 CID 23261564

CID 23261564

Cat. No.: B14717125
M. Wt: 162.52 g/mol
InChI Key: AWOJNMAHQNHVJK-UHFFFAOYSA-N
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Description

CID 23261564 (PubChem Compound Identifier 23261564) is a synthetic or naturally derived compound, likely belonging to the class of chaetogobosin derivatives or structurally related epoxidized alkaloids, based on its inferred similarity to compounds described in the literature . For instance, compounds like chaetogobosin Vb (16) and its derivatives (e.g., compounds 3, 4, and 5 in ) share core features such as indole moieties, epoxide groups, and substituted benzene units, which are critical to their stereochemical and functional properties . The compound’s molecular formula, if analogous to chaetogobosin derivatives, may approximate C₃₀–₃₂H₃₄–₃₈N₂O₆–₈, with unsaturations arising from conjugated double bonds or epoxide rings .

Properties

Molecular Formula

Cl3Si2

Molecular Weight

162.52 g/mol

InChI

InChI=1S/Cl3Si2/c1-4-5(2)3

InChI Key

AWOJNMAHQNHVJK-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si](Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 23261564 involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

CID 23261564 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with enhanced chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

CID 23261564 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 23261564 involves its interaction with specific molecular targets and pathways. The compound can bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of this compound Analogs

Compound Molecular Formula Substituents/Modifications Key NMR Shifts (δC/δH) Distinguishing Features Source
Chaetogobosin Vb (16) C₃₁H₃₆N₂O₇ Double bond (C-5/C-6) C-5: ~120 ppm; C-6: ~130 ppm Base structure for epoxidation
Compound 3 C₃₁H₃₄N₂O₇ Epoxide (C-5/C-6) C-5: 63.0 ppm; C-6: 65.1 ppm 5R,6S configuration via NOESY/ECD
Compound 4 C₃₁H₃₄N₂O₈ Nitro group (C-1'), carbonyl (C-3') C-3': 200.3 ppm Derived from chaetogobosin G (15)
Briaviolide F (6) C₂₈H₃₉O₁₀Cl 2β-hydroxyl, 12α-hexanoyl H-2: δH 4.10; C-12: 69.7 ppm α/β stereochemical divergence

Key Observations :

  • Epoxidation vs. Double Bonds: Compound 3 (analogous to this compound) differs from its precursor (chaetogobosin Vb) by the replacement of a double bond (C-5/C-6) with an epoxide, confirmed by HMBC correlations and NOESY data . This modification alters the compound’s polarity and biological interactions.
  • Substituent Effects: The introduction of a nitro group (Compound 4) or hexanoyl chain (Briaviolide F) significantly shifts NMR signals (e.g., C-3' at 200.3 ppm in Compound 4) and impacts solubility and bioavailability .
  • Stereochemical Variations: Configurational differences (e.g., 5R,6S in Compound 3 vs. 2β,12α in Briaviolide F) are resolved via ECD spectra and NOESY correlations, which are critical for distinguishing diastereomers .

Mechanistic Insights :

  • Nitro Groups : The electron-withdrawing nature of nitro substituents (Compound 4) may increase reactivity toward nucleophilic residues in proteins, altering inhibitory potency .

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